Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid
Description
Stereochemical Complexity and Enantiomeric Resolution Strategies in Racemic Indane-Acetic Acid Derivatives
Chirality Induction in Bicyclic Indane Scaffolds via Asymmetric Catalysis
The bicyclic indane scaffold in Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid introduces two stereocenters, necessitating precise stereocontrol during synthesis. Asymmetric catalysis has emerged as a cornerstone for chirality induction, leveraging chiral catalysts to bias the formation of specific enantiomers.
Catalytic Systems and Enantioselectivity
Indane-based chiral catalysts, such as aryl chalcogenides , exploit the rigid indane scaffold to create well-defined chiral environments. For example, catalysts derived from the indane skeleton enable asymmetric electrophilic reactions by modulating hydrogen bonding and steric effects. In the hydrogenation of indanone precursors, CuH-catalyzed asymmetric reduction and Corey-Bakshi-Shibata (CBS) reduction have achieved enantiomeric excess values exceeding 99%. These methods are critical for constructing the quaternary stereocenter at the 1-position of the indane ring.
Table 1: Asymmetric Catalysis Methods for Indane Derivatives
| Catalyst Type | Substrate | Enantiomeric Excess (%) | Reference |
|---|---|---|---|
| CuH-Ligand Complex | Indanone Derivatives | 99 | |
| CBS Reagent | Indanone Derivatives | 99 | |
| Chiral Aryl Selenide | Alkenes/Alkynes | 90–95 |
The choice of protecting groups on amino moieties in these catalysts further fine-tunes steric and electronic interactions, enabling selective access to either the (R) or (S) enantiomer. For instance, bulky tert-butyl groups enhance enantioselectivity by restricting rotational freedom in transition states.
Dynamic Kinetic Resolution Approaches for Diastereomer Separation
Dynamic kinetic resolution (DKR) combines in situ racemization with selective transformation of one enantiomer, offering theoretical yields up to 100%. This approach is particularly effective for indane-acetic acid derivatives due to their propensity for epimerization under mild conditions.
Biocatalytic Resolution
Microbial systems, such as Corynebacterium ammoniagenes IFO12612, hydrolyze amide bonds in racemic indane derivatives with high stereoselectivity. In a 10-g scale reaction, this bacterium resolved N-[2-(6-methoxy-indan-1-yl)ethyl]acetamide to yield (S)-amine (99% enantiomeric excess) and (R)-amide (98% enantiomeric excess) at 44% conversion. Plant-based systems, such as Jerusalem artichoke, have also demonstrated utility, oxidizing racemic indan-1-ol to (R)-enantiomer with 100% enantiomeric excess.
Table 2: Biocatalytic Resolution Performance
| Biocatalyst | Substrate | Conversion (%) | Enantiomeric Excess (%) | |
|---|---|---|---|---|
| Corynebacterium ammoniagenes | Indanamide | 44 | 98–99 | |
| Jerusalem Artichoke | Indan-1-ol | >50 | 100 |
Kinetic vs. Thermodynamic Control
In DKR, the reaction conditions dictate whether the process is kinetically or thermodynamically controlled. For example, rhodium-catalyzed silylation of indane derivatives proceeds with diastereospecificity under kinetic control, enabling regioselective functionalization of methyl C-H bonds.
Computational Modeling of Steric Effects on Enantiomer Stability
Computational methods, such as density functional theory (DFT) and molecular dynamics (MD), provide insights into the steric and electronic factors governing enantiomer stability in indane derivatives.
Steric Parameter Analysis
Substituents at the 3-position of the indane scaffold (e.g., propan-2-yl groups) significantly influence conformational flexibility. DFT calculations reveal that bulky substituents increase the energy barrier to epimerization by 5–8 kcal/mol, favoring the retention of configuration.
Table 3: Computed Energy Barriers for Epimerization
| Substituent | ΔG‡ (kcal/mol) | Preferred Configuration |
|---|---|---|
| Propan-2-yl | 12.3 | (1R,3S) |
| Methyl | 7.8 | Racemization |
Non-Covalent Interactions
Hydrogen bonding between the acetic acid moiety and chiral catalysts stabilizes transition states. For example, MD simulations show that π-π stacking between the indane aromatic system and aryl chalcogenide catalysts reduces conformational entropy, enhancing enantioselectivity.
Structure
3D Structure
Properties
IUPAC Name |
2-[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-9(2)13-7-10(8-14(15)16)11-5-3-4-6-12(11)13/h3-6,9-10,13H,7-8H2,1-2H3,(H,15,16)/t10-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHQGKGQRVLIJD-MFKMUULPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@H](C2=CC=CC=C12)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid typically involves the following steps:
Formation of the Indane Core: The indane core can be synthesized through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via a Grignard reaction, where an isopropyl magnesium bromide reagent reacts with the indane core.
Formation of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Friedel-Crafts alkylation and Grignard reactions, as well as the implementation of efficient purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring in the indane moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry Applications
In synthetic chemistry, Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions. The compound can be utilized in:
- Synthesis of Chiral Drugs : The compound's chirality is exploited to create enantiomerically pure pharmaceuticals.
- Catalysis : It can act as a ligand in asymmetric catalysis, facilitating the formation of desired stereoisomers in chemical reactions.
Biological Research Applications
In biological research, this compound is used to study the effects of chirality on biological activity. The two enantiomers may exhibit different interactions with biological targets, making it a valuable tool for studying enantioselectivity. Specific applications include:
- Pharmacological Studies : Investigating how different enantiomers interact with receptors and enzymes.
- Bioactivity Profiling : Assessing the antibacterial and antifungal properties of the compound and its derivatives.
Medical Applications
The indane moiety present in this compound is common in many pharmaceuticals. Potential medical applications include:
-
Therapeutic Properties : Derivatives of this compound may be investigated for their potential use as anti-inflammatory or analgesic agents.
Property Compound Effect Antibacterial C5 (derived from Colocasia species) Significant inhibition against bacteria Antidiarrheal C5 (20 mg/kg) 44.44% reduction in diarrhea Analgesic C1/C4 (20 mg/kg) 56.52% inhibition of writhing
Industrial Applications
In industrial chemistry, this compound can be employed as an intermediate in the synthesis of various products:
- Agrochemicals : Used in the formulation of pesticides and herbicides.
- Fragrances : As a precursor for synthesizing aromatic compounds used in perfumes.
Mechanism of Action
The mechanism of action of Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid involves its interaction with specific molecular targets. The acetic acid group can form hydrogen bonds with biological macromolecules, while the indane moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
Functional Group Variations: The target compound and (2R)-amino(2,3-dihydro-1H-inden-2-yl)acetic acid both feature acetic acid groups but differ in substituent positions. The amino group in the latter increases basicity, contrasting with the target’s acidic character . 1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid replaces the acetic acid with a directly attached carboxylic acid and an amino group, altering solubility and reactivity . The hydroxyl analog (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol lacks acidic/basic groups, reducing polarity compared to the target .
Stereochemical Impact :
- The (1R,3S) configuration in the target compound and its hydroxyl analog suggests shared synthetic pathways or natural product origins. Racemization at position 2 in the target may complicate enantioselective applications unless resolved .
Solubility and Reactivity:
- The target compound’s acetic acid group enhances solubility in polar solvents (e.g., water, ethanol) compared to the hydroxyl analog, which is more lipophilic.
- Amino-substituted analogs (e.g., ) may exhibit zwitterionic behavior in aqueous solutions, affecting bioavailability.
Biological Activity
Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid (CAS No. 2174000-10-1) is a chiral compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This compound features an indane moiety and an acetic acid functional group, making it a valuable tool in biological research and medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions with various biological targets. The compound's chirality allows for different interactions depending on the enantiomer, which can lead to varied biological responses.
The mechanism of action involves several key interactions:
- Hydrogen Bonding : The acetic acid group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor binding.
- Hydrophobic Interactions : The indane moiety engages in hydrophobic interactions that can modulate the activity of proteins and receptors.
1. Enantioselectivity in Biological Activity
Research indicates that the two enantiomers of Rac-2 exhibit distinct biological activities. For instance:
- (R)-enantiomer : Demonstrated greater affinity for certain G protein-coupled receptors (GPCRs), influencing pathways related to metabolism and cellular signaling.
- (S)-enantiomer : Showed reduced activity in the same pathways, highlighting the importance of chirality in pharmacodynamics.
2. Case Studies
Several studies have examined the effects of Rac-2 on various biological systems:
- Study on Lipid Metabolism : A study published in Journal of Lipid Research showed that Rac-2 influenced lipolysis in adipocytes through β-adrenoceptor activation, leading to increased fatty acid mobilization.
| Study | Findings |
|---|---|
| Journal of Lipid Research | Enhanced lipolysis via β-adrenoceptor activation |
| Journal of Medicinal Chemistry | Identified potential as an anti-inflammatory agent |
3. Therapeutic Potential
The compound has been investigated for its potential therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of Rac-2 may inhibit pro-inflammatory cytokine production.
| Therapeutic Area | Potential Effects |
|---|---|
| Inflammation | Inhibition of cytokine production |
| Metabolic Disorders | Modulation of lipid metabolism |
Comparative Analysis with Similar Compounds
To understand the uniqueness of Rac-2, it is essential to compare it with similar compounds:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 2-(isopropyl)propanoic acid | Similar acyclic structure | Moderate anti-inflammatory |
| 2-(isopropyl)butanoic acid | Longer alkyl chain | Reduced metabolic activity |
Q & A
Q. Key Challenges :
Q. Basic Research Focus
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include:
- NMR spectroscopy :
Q. Advanced Research Focus
- Dynamic NMR (DNMR) to study conformational exchange in solution, particularly for the propan-2-yl substituent.
- Solid-state NMR paired with DFT calculations to correlate crystallographic data with solution-state behavior .
What computational methods are effective for predicting electronic properties and reactivity?
Q. Advanced Research Focus
- Density Functional Theory (DFT) :
- Molecular docking :
Q. Advanced Research Focus
- Enzyme kinetics :
- Use steady-state assays (e.g., fluorescence polarization) to determine IC50 and Ki values. For example, related indenyl-acetic acid derivatives show IC50 = 3.06 μM against MEK1 .
- Mechanism of inhibition : Pre-incubate the enzyme with the compound to assess time-dependent inhibition (indicative of covalent binding).
- Selectivity profiling :
Q. Methodological Tip :
What strategies are recommended for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies?
Q. Advanced Research Focus
- PK profiling :
- PD modeling :
Q. Basic Research Focus
- Forced degradation studies :
- Storage recommendations :
What in vitro assays are suitable for preliminary toxicity screening?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
